molecular formula C10H17BrO2 B14404906 3-(2-Bromo-1-ethoxyethoxy)cyclohexene CAS No. 85710-98-1

3-(2-Bromo-1-ethoxyethoxy)cyclohexene

Cat. No.: B14404906
CAS No.: 85710-98-1
M. Wt: 249.14 g/mol
InChI Key: ZGKQJVKLJNPDSY-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-ethoxyethoxy)cyclohexene: is an organic compound with the molecular formula C10H17BrO2 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with a bromoethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene typically involves the reaction of cyclohexene with a bromoethoxyethoxy reagent under specific conditions. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of cyclohexene, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of hydroxylated derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

Chemistry: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in various substitution and elimination reactions. The presence of the ethoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

    3-Bromocyclohexene: Similar in structure but lacks the ethoxyethoxy group.

    3-(2-Chloro-1-ethoxyethoxy)cyclohexene: Similar structure with a chlorine atom instead of bromine.

    3-(2-Iodo-1-ethoxyethoxy)cyclohexene: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is unique due to the presence of the bromoethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

85710-98-1

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

3-(2-bromo-1-ethoxyethoxy)cyclohexene

InChI

InChI=1S/C10H17BrO2/c1-2-12-10(8-11)13-9-6-4-3-5-7-9/h4,6,9-10H,2-3,5,7-8H2,1H3

InChI Key

ZGKQJVKLJNPDSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)OC1CCCC=C1

Origin of Product

United States

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